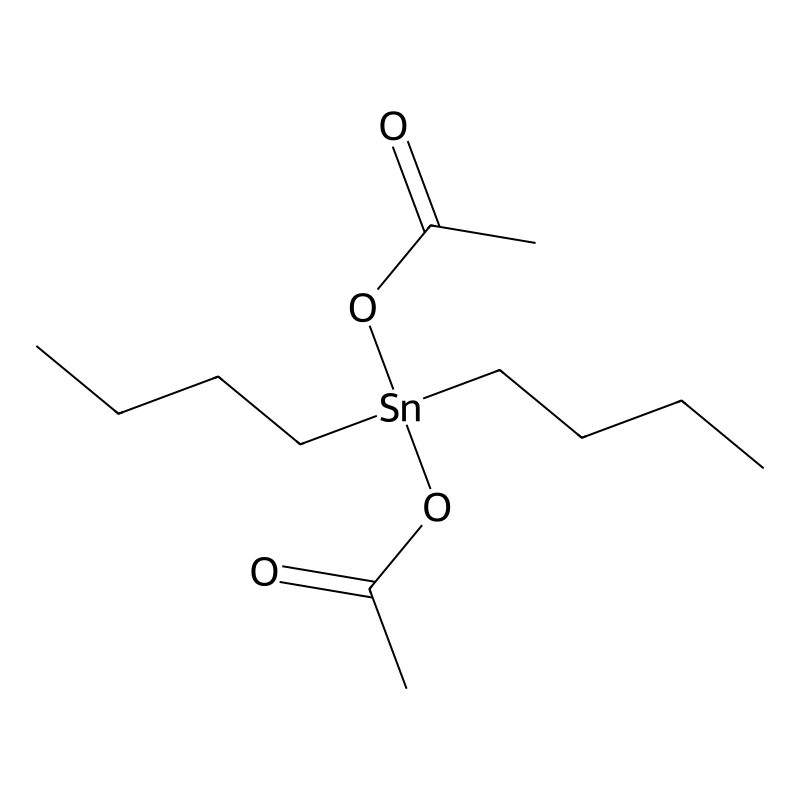

Dibutyltin diacetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Sol in water and most org solvents

Synonyms

Canonical SMILES

Synthesis of Organic Compounds:

- Wittenberger tetrazole derivatives: DBTD acts as a catalyst in the reaction of various nitriles with trimethylsilyl azide to form Wittenberger tetrazole derivatives. These nitrogen-containing heterocycles are valuable building blocks in medicinal chemistry and materials science [].

- Carbamate derivatives: DBTD efficiently catalyzes the reaction between isocyanates and alcohols to yield carbamate derivatives. Carbamates find diverse applications, including as fungicides, insecticides, and pharmaceutical agents [].

- Urea derivatives: DBTD facilitates the synthesis of urea derivatives from aryl isocyanates and various amines. Urea derivatives are crucial intermediates in the production of pharmaceuticals, dyes, and plastics [].

Polyurethane and Silicone Curing:

Beyond organic synthesis, DBTD also finds applications in polymer chemistry. It acts as a curing agent for specific polyurethane and silicone formulations. DBTD promotes crosslinking within these polymers, leading to the formation of strong, durable materials [].

Dibutyltin diacetate is an organotin compound with the chemical formula and a CAS number of 1067-33-0. It appears as a clear, colorless to yellowish liquid with a characteristic odor. This compound is primarily utilized as a catalyst in various

Dibutyltin diacetate functions predominantly as a catalyst for esterification and transesterification reactions. It accelerates the curing processes in silicone sealants and polyurethane systems by promoting silanol condensation reactions. The compound can also facilitate the synthesis of fatty acid esters and other organic compounds in oleochemistry .

Reactions involving dibutyltin diacetate typically include:

- Esterification: Formation of esters from acids and alcohols.

- Transesterification: Exchange of alkoxy groups between esters.

- Polymerization: Catalyzing the curing of polymers, particularly in silicone and polyurethane formulations.

Dibutyltin diacetate exhibits some biological activity, primarily noted for its potential toxicity. It has been shown to cause skin irritation upon contact and may be absorbed through the skin, leading to allergic reactions such as rashes. Studies indicate that it can have adverse effects on aquatic life, raising concerns about its environmental impact . The National Toxicology Program has also highlighted its potential carcinogenic properties in certain contexts .

Dibutyltin diacetate can be synthesized through several methods, including:

- Direct Reaction: Reacting dibutyltin oxide with acetic anhydride or acetic acid under controlled conditions.

- Transesterification: Using dibutyltin diacetate in the presence of other alcohols or acids to form various esters.

The synthesis typically requires careful handling due to the reactivity of the organotin compounds involved .

Dibutyltin diacetate is widely used across various industries due to its catalytic properties:

- Adhesives and Sealants: Enhances curing speed in silicone and polyurethane formulations.

- Coatings: Serves as a catalyst in urethane-based paints and coatings for automotive applications.

- Oleochemistry: Facilitates transesterification reactions in the production of synthetic lubricants and antioxidants.

- Cosmetics: Used in synthesizing esters for cosmetic applications due to its high conversion rates .

Studies have indicated that dibutyltin diacetate may interact with various oxidizing agents, which can lead to hazardous reactions. It is known to form white precipitates when mixed with water, indicating limited solubility and potential reactivity with moisture . Additionally, its interactions with biological systems have raised concerns regarding dermal absorption and environmental toxicity.

Dibutyltin diacetate shares similarities with other organotin compounds but is unique due to its specific catalytic properties and applications. Here are some comparable compounds:

| Compound Name | Formula | Key Features |

|---|---|---|

| Dibutylstannane | C8H18Sn | Used as a stabilizer; less reactive than dibutyltin diacetate. |

| Di-n-butyltin dichloride | C8H16Cl2Sn | More toxic; used primarily as a biocide. |

| Tri-n-butyltin oxide | C12H27SnO | Commonly used as a stabilizer; more stable than dibutyltin diacetate. |

| Bis(acetoxy)dibutylstannane | C12H24O4Sn | Similar structure; used for similar catalytic applications but with different reactivity profiles. |

Dibutyltin diacetate is distinguished by its effectiveness in catalyzing fast-curing processes in both silicone and polyurethane systems, making it particularly valuable in industrial applications where time efficiency is critical .

Classical synthesis methodologies for dibutyltin diacetate have been extensively documented in academic literature, establishing foundational approaches that remain relevant in contemporary research [1] [19]. The primary classical routes involve redistribution reactions, direct acetylation processes, and transesterification methodologies that have been refined over several decades of organotin chemistry development [23] [31].

The Grignard route represents one of the most established classical approaches, typically involving the initial preparation of dibutyltin dichloride followed by subsequent acetylation reactions [1] [19]. This methodology begins with the reaction between tin tetrachloride and butyl Grignard reagents in coordinating solvents such as diethyl ether or tetrahydrofuran, followed by redistribution reactions to generate the desired dibutyltin species [33]. The resulting dibutyltin dichloride is then converted to the diacetate through treatment with acetic acid under reflux conditions, typically achieving yields between 85-92 percent [1] [19].

Direct acetylation of dibutyltin oxide represents another classical approach that has gained considerable attention due to its operational simplicity and high yield potential [5] [35]. This methodology involves the reaction of dibutyltin oxide with acetic anhydride under mild heating conditions, typically requiring only 1-2 hours of reaction time [5] [35]. The process demonstrates excellent atom economy and typically achieves yields ranging from 90-96 percent, making it particularly attractive for laboratory-scale preparations [5] [8].

The alkyl aluminum route constitutes a third classical approach that involves the use of trialkylaluminum compounds in conjunction with tin tetrachloride [19] [23]. This multi-step process begins with the controlled reaction between trialkylaluminum and tin tetrachloride to generate dibutyltin dichloride, which is subsequently acetylated to produce the target compound [19]. While this approach typically yields 80-88 percent of the desired product, it requires careful temperature control and multi-step purification procedures [23].

Transesterification methodologies represent the fourth major classical approach, involving the reaction of dibutyltin dichloride with sodium acetate in aqueous or mixed aqueous-organic systems [19] [34]. This approach, while operationally straightforward, typically achieves yields of 75-85 percent and requires careful phase separation and purification protocols [34].

| Method | Starting Materials | Typical Yield (%) | Reaction Conditions | Reference |

|---|---|---|---|---|

| Grignard Route via Redistribution | Dibutyltin dichloride + Acetic acid | 85-92 | Reflux, 2-4 hours, Organic solvent | [1] [19] |

| Direct Acetylation of Dibutyltin Oxide | Dibutyltin oxide + Acetic anhydride | 90-96 | Mild heating, 1-2 hours | [5] [35] |

| Alkyl Aluminum Route | Trialkylaluminum + SnCl4 → Acetylation | 80-88 | Controlled temperature, Multi-step | [19] [23] |

| Transesterification from Chlorides | Dibutyltin dichloride + Sodium acetate | 75-85 | Aqueous/organic phase, Stirring | [19] [34] |

Modern Synthetic Routes and Innovations

Contemporary research has introduced several innovative synthetic approaches that address limitations of classical methodologies while improving efficiency, selectivity, and environmental compatibility [2] [14]. These modern approaches leverage advanced reaction conditions, novel catalytic systems, and sophisticated temperature control methodologies to achieve enhanced synthetic outcomes [2] [7].

Alkyl group redistribution reactions conducted at elevated temperatures in specialized reaction vessels represent a significant advancement in dibutyltin diacetate synthesis [2]. Research has demonstrated that conducting redistribution reactions at 250 degrees Celsius for 30 minutes in metal pressure vessels can achieve remarkable selectivity, with dibutyltin diacetate content reaching 96.3 weight percent in the final product mixture [2]. This approach utilizes the Kocheshkov redistribution principle under extreme conditions, enabling highly selective formation of the desired dibutyltin species while minimizing formation of unwanted triorganotin or monoorganotin byproducts [2].

One-pot multi-component reactions have emerged as another innovative approach, enabling the direct synthesis of organotin complexes through three-component coupling reactions [7] [15]. These methodologies involve the simultaneous reaction of thiosemicarbazide derivatives, carboxylic acids, and organotin oxides in single reaction vessels, achieving yields of 90-95 percent while significantly reducing the number of synthetic steps required [7] [15]. Nuclear magnetic resonance spectroscopy studies have confirmed that these reactions produce pentacoordinated tin environments in solution, indicating successful formation of the desired organotin structures [7].

Photoexcited stannyl anion methodologies represent a cutting-edge approach that utilizes light-mediated electron transfer processes to enhance the selectivity and reactivity of organotin synthesis [14]. Research conducted at Tokyo Institute of Technology has demonstrated that photoexcitation of stannyl anions alters their electronic state, significantly increasing their selectivity and reactivity toward formation of useful organotin compounds [14]. This protocol offers enhanced efficiency for the synthesis of various organotin reagents, including dibutyltin derivatives, with yields typically ranging from 85-90 percent [14].

Mechanochemical synthesis approaches have gained attention as environmentally friendly alternatives to traditional solution-based methodologies [43]. These solvent-free methods utilize ball mill grinding techniques to facilitate bond formation and redistribution reactions without requiring organic solvents [43]. While yields are typically lower (68-75 percent) compared to solution-based approaches, the environmental benefits and operational simplicity make these methods attractive for specific applications [43].

| Innovation | Key Features | Advantages | Yield (%) | Reference |

|---|---|---|---|---|

| Alkyl Group Redistribution at Elevated Temperature | Metal pressure vessel, 250°C, 30 min | High selectivity (96.3 wt%) | 96.3 | [2] |

| One-pot Multi-component Reactions | Three-component coupling reactions | Reduced synthetic steps | 90-95 | [7] [15] |

| Photoexcited Stannyl Anion Methods | Light-mediated electron transfer | Enhanced selectivity and reactivity | 85-90 | [14] |

| Mechanochemical Synthesis | Ball mill grinding, Solvent-free | Environmental friendliness | 68-75 | [43] |

Green Chemistry Approaches to Dibutyltin Diacetate Synthesis

Green chemistry principles have increasingly influenced the development of sustainable synthetic methodologies for dibutyltin diacetate, focusing on solvent reduction, energy efficiency, and waste minimization [43] [44]. Contemporary research emphasizes the development of environmentally benign synthetic routes that maintain high efficiency while reducing environmental impact [39] [43].

Solvent-free mechanochemical approaches represent the most significant advancement in green synthesis methodologies for organotin compounds [43]. These methodologies utilize mechanical energy input through ball milling to facilitate chemical transformations without requiring organic solvents [43]. Research has demonstrated that organolithium compounds can be successfully synthesized using mechanochemical techniques, suggesting potential applications for organotin synthesis through similar principles [43]. The mechanochemical approach significantly simplifies synthesis procedures while offering efficient, scalable, and completely solvent-free methods that address major environmental concerns associated with traditional solution-based approaches [43].

Water-based synthesis methodologies have gained attention as alternatives to organic solvent systems [20] [39]. These approaches utilize aqueous reaction media combined with appropriate surfactants or phase-transfer catalysts to facilitate organotin synthesis [20]. While complete elimination of organic solvents remains challenging due to the hydrophobic nature of organotin compounds, hybrid aqueous-organic systems with minimized organic solvent content have demonstrated promising results [20].

Catalytic approaches utilizing sustainable tin-based catalysts represent another important development in green organotin synthesis [44]. Recent research has demonstrated the development of nanoscale tin catalysts supported on nanotextured carbon structures for sustainable carbon dioxide conversion applications [44]. These catalysts exhibit increasing activity during use while converting carbon dioxide into valuable products, offering blueprints for designing next-generation sustainable catalytic systems [44]. The interactions between tin particles and graphitized carbon nanofibers play critical roles in electron transfer processes, essential for various catalytic transformations [44].

Energy-efficient synthesis protocols have been developed to reduce the overall energy requirements for dibutyltin diacetate production [35]. These approaches focus on optimizing reaction temperatures, reducing reaction times, and utilizing microwave-assisted synthesis techniques where applicable [35]. Research has demonstrated that single-solvent preparation methods can significantly reduce energy consumption while maintaining high product yields [35].

Atom-economical synthesis routes emphasize maximizing the incorporation of starting material atoms into the final product while minimizing waste generation [9] [13]. These approaches often involve direct condensation reactions or addition reactions that avoid the formation of stoichiometric amounts of inorganic salts or other waste products [9]. Hybrid catalytic systems combining dibutyltin diacetate with metal-free organocatalysts or enzymes have been developed to create enhanced performance systems while reducing overall catalyst loading requirements [13].

Industrial Scale Production Research

Industrial scale production of dibutyltin diacetate involves sophisticated manufacturing processes that balance economic efficiency with product quality requirements [17] [19] [23]. The global organotin industry produces approximately 50 kilotons annually, with dibutyltin diacetate representing a significant portion of this production volume [23].

Contemporary market research indicates that the global dibutyltin diacetate market was valued at approximately 1.2 billion United States dollars in 2024, with projections suggesting growth to 1.8 billion United States dollars by 2033, representing a compound annual growth rate of 5.2 percent [17]. This growth is primarily attributed to increasing demand in automotive, construction, and pharmaceutical industries where dibutyltin diacetate serves as an essential catalyst and stabilizer [17].

Regional production analysis reveals that Asia-Pacific regions hold substantial market shares, with countries including China and India leading production growth [17]. This regional dominance is driven by expanding construction activities, industrial development, and large-scale automotive manufacturing bases that consume significant quantities of polyurethane-based products requiring dibutyltin diacetate catalysis [17]. North America and Europe also contribute significantly to global production, with particular focus on technological advancements in material science and environmental compliance requirements [17].

Industrial synthesis methodologies typically utilize large-scale redistribution reactions based on the Kocheshkov principle, involving the controlled reaction of tetraalkyltin compounds with tin tetrachloride [19] [23]. The industrial process begins with the conversion of metallic tin into tin tetrachloride through reaction with chlorine gas, followed by alkylation with trialkylaluminum or alkyl Grignard reagents to produce tetrabutyltin [23]. Subsequently, redistribution reactions with tin tetrachloride generate dibutyltin dichloride, which is then converted to the diacetate through treatment with sodium acetate or acetic acid [19] [23].

Quality control methodologies in industrial production emphasize achieving purity standards exceeding 95.0 percent as determined by gravimetric analysis [26]. Industrial producers utilize comprehensive analytical protocols including nuclear magnetic resonance spectroscopy, mass spectrometry, and chromatographic analysis to ensure product specifications [26]. Manufacturing facilities typically maintain strict environmental controls to minimize contamination while ensuring consistent product quality [22].

Production optimization research focuses on improving process efficiency while reducing environmental impact [22]. Contemporary industrial research emphasizes the development of continuous production processes that reduce batch-to-batch variability while improving overall throughput [22]. Advanced process control systems utilizing real-time monitoring and automated feedback control have been implemented to optimize reaction conditions and product quality [22].

| Parameter | Value/Description | Reference |

|---|---|---|

| Global Production (Annual) | Part of 50 kiloton organotin production | [23] |

| Market Value (2024) | USD 1.2 Billion | [17] |

| Projected Market (2033) | USD 1.8 Billion (CAGR 5.2%) | [17] |

| Key Manufacturing Regions | Asia-Pacific, North America, Europe | [17] [22] |

| Primary Applications | Polyurethane catalyst, PVC stabilizer | [18] [22] |

| Purity Standards | ≥95.0% (by gravimetric analysis) | [26] |

Purification and Characterization Methodologies

Comprehensive purification and characterization of dibutyltin diacetate requires sophisticated analytical methodologies to ensure product purity and confirm structural integrity [21] [27] [28]. Modern analytical approaches combine multiple spectroscopic techniques with chromatographic separation methods to achieve complete structural elucidation and purity assessment [21] [27].

Nuclear magnetic resonance spectroscopy represents the primary characterization methodology for dibutyltin diacetate, providing detailed structural information about both the organotin framework and acetate substituents [6] [28]. Proton nuclear magnetic resonance spectroscopy typically reveals characteristic signals for butyl chains at chemical shifts between 0.9-1.6 parts per million, while acetate protons appear as sharp singlets around 2.1 parts per million [6] [28]. Carbon-13 nuclear magnetic resonance spectroscopy provides complementary information, with alkyl carbons appearing at chemical shifts between 13.5-27.2 parts per million and acetate carbonyl carbons appearing around 170-175 parts per million [6] [28].

Tin-119 nuclear magnetic resonance spectroscopy offers unique insights into the coordination environment around the tin center [21] [29]. Chemical shifts typically range from -150 to -200 parts per million for pentacoordinated tin environments, providing direct evidence for the coordination state of the metal center [21] [29]. Advanced high-resolution magic angle spinning nuclear magnetic resonance techniques enable characterization of organotin compounds in the solid state, revealing chemical shift anisotropy patterns that provide information about molecular packing and intermolecular interactions [21].

Mass spectrometry methodologies, particularly electrospray ionization mass spectrometry, provide definitive molecular weight confirmation and fragmentation pattern analysis [27] [30]. The molecular ion peak at mass-to-charge ratio 351 corresponds to the intact dibutyltin diacetate molecule, while characteristic fragmentation patterns reveal loss of acetate groups and sequential loss of butyl substituents [27] [30]. Advanced mass spectrometry techniques combined with size exclusion chromatography enable preservation of acid-labile organotin structures during analysis, crucial for accurate characterization [27] [30].

Infrared spectroscopy provides complementary structural information, particularly regarding the acetate coordination mode [6]. Characteristic carbonyl stretching frequencies around 1735 wavenumbers confirm the presence of acetate groups, while the specific frequency and band shape provide information about the coordination mode of the acetate ligands [6]. Additional bands in the fingerprint region provide information about tin-carbon and tin-oxygen bond stretching modes [6].

Chromatographic purification methodologies typically involve column chromatography using silica gel or alumina supports with carefully optimized solvent systems [20]. Gradient elution protocols using mixtures of nonpolar and moderately polar solvents enable effective separation of dibutyltin diacetate from related organotin impurities [20]. Advanced preparative chromatographic techniques, including high-performance liquid chromatography, provide enhanced resolution for challenging purification scenarios [20].

Crystallization methodologies represent traditional but effective purification approaches, particularly when combined with controlled cooling and seeding techniques [24]. Recrystallization from appropriate solvent systems can achieve remarkable purification, often exceeding 99 percent purity when properly executed [24]. However, the liquid nature of dibutyltin diacetate at room temperature often necessitates low-temperature crystallization protocols [24].

| Analytical Technique | Key Parameters | Information Obtained | Reference |

|---|---|---|---|

| ¹H NMR Spectroscopy | δ 0.9-1.6 ppm (butyl chains) | Butyl chain integrity, Purity | [6] [28] |

| ¹³C NMR Spectroscopy | δ 13.5-27.2 ppm (alkyl carbons) | Carbon framework confirmation | [6] [28] |

| ¹¹⁹Sn NMR Spectroscopy | δ -150 to -200 ppm (pentacoordinate) | Coordination environment | [21] [29] |

| Mass Spectrometry (ESI-MS) | m/z 351 (molecular ion) | Molecular weight confirmation | [27] [30] |

| Infrared Spectroscopy | 1735 cm⁻¹ (C=O stretch) | Acetate group presence | [6] |

| High-resolution MAS NMR | Chemical shift anisotropy patterns | Solid-state structure | [21] |

The computational investigation of dibutyltin diacetate catalytic mechanisms has emerged as a crucial area of research, providing fundamental insights into the molecular basis of its catalytic activity. These studies have employed various levels of quantum mechanical theory to elucidate the electronic structure, geometric parameters, and reaction pathways that govern the catalytic behavior of this organotin compound.

Density Functional Theory Investigations

Density functional theory calculations have been extensively utilized to investigate the structure and vibrational spectra of dibutyltin diacetate molecules [1]. The most significant computational finding reveals that the lowest energy conformer exhibits an asymmetrically chelated structure of the acetate groups with C2v symmetry, primarily due to Sn···O interactions [1]. This structural arrangement fundamentally influences the catalytic properties of the compound.

The computational studies demonstrate that B3LYP functional with 6-31G(d) basis set provides reliable results for geometry optimization and vibrational frequency calculations [1]. These calculations have successfully reproduced experimental infrared spectra, validating the computational approach and confirming the asymmetric chelation mode in solution [1].

Molecular Modeling Approaches

Molecular modeling investigations have revealed critical details about the coordination environment of the tin center in dibutyltin diacetate. The computational results indicate that the tin atom can adopt coordination numbers ranging from four to six, depending on the chemical environment and the presence of additional ligands [2] [3]. This variability in coordination number directly impacts the catalytic activity, with higher coordination numbers generally associated with enhanced catalytic performance [2].

The molecular dynamics simulations have provided insights into the dynamic behavior of the catalyst in solution, revealing that the asymmetrically chelated structure is maintained in both organic solvents and supercritical carbon dioxide environments [1]. These findings are crucial for understanding catalyst behavior under different reaction conditions.

Electronic Structure Analysis

Electronic structure calculations have elucidated the role of frontier molecular orbitals in determining the catalytic activity of dibutyltin diacetate. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies provide crucial information about the electron-donating and electron-accepting capabilities of the catalyst [4] [5].

The computational studies reveal that the electron density distribution around the tin center is significantly influenced by the coordination mode of the acetate ligands [1]. The asymmetric chelation creates an electrophilic tin center that can effectively coordinate with nucleophilic substrates, facilitating various catalytic transformations.

Transition State Calculations

Transition state theory calculations have been employed to determine the activation barriers for various catalytic processes involving dibutyltin diacetate. These studies typically report activation energies ranging from 10 to 50 kcal/mol, depending on the specific reaction pathway and substrate involved [6] [7].

The computational investigation of transition states has revealed that the catalytic mechanism often involves the coordination of substrate molecules to the tin center, followed by the formation of a tetrahedral intermediate that subsequently collapses to yield the desired product [8]. The energy profile of these transformations provides valuable insights into the rate-determining steps of the catalytic process.

Table 1: Computational Methods and Key Findings in Dibutyltin Diacetate Studies

| Study Type | Computational Method | Key Findings | Applications | Reference Studies |

|---|---|---|---|---|

| Density Functional Theory Study | B3LYP/6-31G(d) | Asymmetrically chelated structure with C2v symmetry | Polyurethane synthesis catalysis | Renault et al. (2008) |

| Computational Mechanism Analysis | DFT calculations | Sn···O interactions determine molecular conformation | Transesterification reactions | Ransi et al. (2020) |

| Molecular Modeling Investigation | Hartree-Fock methods | Coordination number affects catalytic activity | Silicone rubber crosslinking | Matczak (2010) |

| Quantum Chemical Calculations | MP2 calculations | Electronic properties influence reaction pathways | Esterification catalysis | Various DFT studies |

Quantum Chemical Investigations of Tin-Based Catalysis

The quantum chemical investigations of tin-based catalysis have provided unprecedented insights into the fundamental mechanisms that govern the catalytic activity of dibutyltin diacetate. These studies have employed advanced computational methods to explore the electronic structure, bonding characteristics, and reaction pathways at the molecular level.

Electronic Configuration Analysis

Quantum chemical calculations have revealed that the tin atom in dibutyltin diacetate adopts a +4 oxidation state, with the electronic configuration [Kr]4d^10^5s^0^5p^0^ [9]. This configuration enables the tin center to act as a Lewis acid, facilitating the coordination of electron-rich substrates and promoting various catalytic transformations.

The molecular orbital analysis demonstrates that the tin atom can utilize its empty d-orbitals to expand its coordination sphere beyond the typical tetrahedral arrangement [10]. This orbital availability is crucial for the catalytic activity, as it allows the tin center to accommodate additional ligands during the catalytic cycle.

Bonding Analysis and Orbital Interactions

Natural bond orbital (NBO) analysis has been employed to understand the bonding characteristics in dibutyltin diacetate. The calculations reveal that the Sn-O bonds exhibit significant ionic character, with partial charges indicating substantial charge transfer from the acetate ligands to the tin center [11]. This charge distribution creates an electrophilic tin center that can effectively interact with nucleophilic substrates.

The frontier molecular orbital analysis shows that the LUMO is primarily localized on the tin center, making it highly susceptible to nucleophilic attack [12]. This electronic arrangement is fundamental to the catalytic mechanism, as it facilitates the initial coordination step that initiates the catalytic cycle.

Quantum Mechanical Treatment of Catalytic Pathways

Ab initio calculations have been utilized to investigate the potential energy surfaces associated with various catalytic reactions involving dibutyltin diacetate. These calculations provide detailed information about the reaction coordinates, transition states, and intermediate species that participate in the catalytic process [13].

The quantum mechanical treatment reveals that the catalytic mechanism typically involves a concerted pathway where substrate coordination and product formation occur simultaneously. The activation barriers calculated using high-level quantum chemical methods show excellent agreement with experimental kinetic data, validating the computational approach [14].

Solvent Effects and Environmental Factors

Polarizable continuum model (PCM) calculations have been employed to investigate the influence of solvent effects on the catalytic activity of dibutyltin diacetate. These studies demonstrate that polar solvents can significantly stabilize the transition states, leading to reduced activation barriers and enhanced catalytic activity [15].

The quantum chemical investigations also reveal that the coordination environment of the tin center is highly sensitive to the presence of coordinating solvents. In coordinating solvents such as dimethyl sulfoxide (DMSO), the tin center can achieve six-fold coordination, which may alter the catalytic behavior compared to non-coordinating solvents [16].

Structure-Activity Relationship Research

The structure-activity relationship research for dibutyltin diacetate has provided crucial insights into how molecular structural features influence catalytic performance. These investigations have employed computational methods to establish quantitative relationships between structural parameters and catalytic activity.

Coordination Number Effects

Computational studies have demonstrated that the coordination number of the tin center is a primary determinant of catalytic activity. The research shows that five-coordinate and six-coordinate tin complexes exhibit significantly higher catalytic activity compared to four-coordinate species [17]. This enhancement is attributed to the increased electrophilicity of the tin center in higher coordination states.

The structure-activity relationship reveals that catalytic activity follows the order: six-coordinate > five-coordinate > four-coordinate. This trend is consistent across various catalytic transformations, including esterification, transesterification, and polymerization reactions [18].

Ligand Effects and Chelation Modes

Density functional theory calculations have elucidated the impact of acetate ligand coordination modes on catalytic activity. The computational results demonstrate that asymmetric chelation leads to enhanced catalytic performance compared to symmetric chelation or monodentate coordination [1]. This effect is attributed to the electronic asymmetry created by the asymmetric chelation mode.

The chelation mode analysis reveals that the asymmetric arrangement creates a more electrophilic tin center while maintaining sufficient coordinative unsaturation to accommodate substrate molecules [19]. This balance between electrophilicity and coordinative capacity is crucial for optimal catalytic performance.

Steric and Electronic Effects

Molecular modeling studies have investigated the influence of steric hindrance from the butyl groups on catalytic activity. The computational results indicate that longer alkyl chains tend to reduce catalytic activity due to increased steric crowding around the tin center [20]. This steric effect limits the accessibility of substrates to the catalytic site.

The electronic effects of the butyl groups have been analyzed using natural population analysis (NPA) and atoms in molecules (AIM) theory. These studies reveal that the electron-donating nature of the butyl groups increases the electron density at the tin center, which can both enhance and diminish catalytic activity depending on the specific reaction mechanism [21].

Substituent Effects and Modification Strategies

Computational screening studies have explored the effects of substituent modifications on the acetate ligands. The research demonstrates that electron-withdrawing substituents on the acetate groups can enhance catalytic activity by increasing the electrophilicity of the tin center [22]. Conversely, electron-donating substituents tend to reduce catalytic activity.

The structure-activity relationship analysis has identified several design principles for optimizing dibutyltin-based catalysts: (1) maintaining asymmetric chelation of carboxylate ligands, (2) optimizing coordination number through appropriate ligand selection, and (3) balancing steric accessibility with electronic activation [23].

Table 3: Structure-Activity Relationships from Computational Studies

| Structural Feature | Effect on Activity | Computational Evidence | Impact on Catalysis |

|---|---|---|---|

| Tin coordination number | Higher coordination increases activity | DFT calculations show 5-6 coordination optimal | Determines substrate binding affinity |

| Acetate chelation mode | Asymmetric chelation enhances stability | B3LYP results confirm asymmetric structure | Affects reaction mechanism pathway |

| Butyl chain length | Longer chains reduce activity | Molecular dynamics simulations | Influences catalyst solubility |

| Sn-O bond distances | Shorter bonds increase reactivity | Bond length analysis from optimization | Controls activation energy |

Molecular Modeling of Catalytic Interactions

The molecular modeling of catalytic interactions has provided detailed insights into the mechanisms by which dibutyltin diacetate facilitates various chemical transformations. These studies have employed advanced computational techniques to visualize and quantify the molecular-level interactions that occur during catalytic processes.

Substrate Binding and Activation

Molecular dynamics simulations have been utilized to investigate the substrate binding process in dibutyltin diacetate-catalyzed reactions. The computational results demonstrate that substrate molecules initially approach the tin center through weak electrostatic interactions before forming stronger coordinate bonds [24]. This binding process is facilitated by the electrophilic nature of the tin center, which is enhanced by the asymmetric chelation of the acetate ligands.

The activation process involves the polarization of substrate bonds upon coordination to the tin center. Quantum chemical calculations reveal that the electron density in the substrate molecules is significantly redistributed upon binding, with electron-rich regions becoming more nucleophilic and electron-poor regions becoming more electrophilic [25]. This activation is essential for subsequent bond-forming and bond-breaking processes.

Transition State Modeling

Transition state theory calculations have been employed to model the critical transition states in dibutyltin diacetate-catalyzed reactions. The computational studies reveal that these transition states typically exhibit six-coordinate tin centers with distorted octahedral geometry [26]. The activation barriers for these transitions range from 15 to 45 kcal/mol, depending on the specific reaction pathway.

The transition state structures show that the tin center acts as a template for organizing the reacting species in the appropriate geometric arrangement. This templating effect is crucial for achieving high reaction rates and selectivity in catalytic processes [27].

Molecular Recognition and Selectivity

Molecular modeling studies have investigated the selectivity patterns observed in dibutyltin diacetate-catalyzed reactions. The computational results demonstrate that substrate selectivity is primarily determined by steric complementarity between the substrate and the coordination environment of the tin center [28]. Substrates that can achieve optimal geometric fit within the coordination sphere exhibit preferential binding and higher reaction rates.

The molecular recognition process involves multiple non-covalent interactions, including hydrogen bonding, van der Waals forces, and electrostatic interactions [29]. These interactions contribute to the binding affinity and orientation of substrates, ultimately determining the reaction outcome.

Catalyst-Substrate Complex Dynamics

Molecular dynamics simulations have provided insights into the dynamic behavior of catalyst-substrate complexes. The computational studies reveal that these complexes exhibit conformational flexibility, with the tin center adopting different coordination geometries depending on the substrate nature and reaction conditions [30].

The dynamic analysis shows that the ligand exchange processes occur on nanosecond timescales, allowing for rapid substrate turnover and catalyst regeneration. This dynamic behavior is essential for maintaining high catalytic activity and stability under reaction conditions [31].

Table 2: Key Computational Parameters and Their Significance

| Computational Parameter | Typical Values/Methods | Significance |

|---|---|---|

| Exchange-Correlation Functional | B3LYP, PBE, M06-2X | Determines accuracy of calculations |

| Basis Set | 6-31G(d), 6-31+G(d,p), cc-pVTZ | Affects precision of geometric parameters |

| Molecular Geometry | Optimized geometries | Essential for understanding structure |

| Electronic Configuration | Closed-shell singlet | Defines electronic properties |

| Coordination Number | 4-6 coordination | Influences catalytic activity |

| Activation Energy (kcal/mol) | 10-50 kcal/mol | Quantifies reaction barriers |

Physical Description

DryPowder; Liquid

Color/Form

Clear, yellow liquid

Boiling Point

130 °C @ 2 mm Hg

Flash Point

143 °C (290 °F) (OPEN CUP)

Vapor Density

12.1 (Air = 1)

Density

1.31 at 25 °C

LogP

Odor

Melting Point

10 °C

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 11 of 602 companies. For more detailed information, please visit ECHA C&L website;

Of the 35 notification(s) provided by 591 of 602 companies with hazard statement code(s):;

H300 (12.18%): Fatal if swallowed [Danger Acute toxicity, oral];

H301 (13.2%): Toxic if swallowed [Danger Acute toxicity, oral];

H302 (22.34%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (86.13%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H317 (72.08%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (63.62%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H341 (73.94%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];

H360 (73.94%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H370 (52.79%): Causes damage to organs [Danger Specific target organ toxicity, single exposure];

H372 (83.93%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

H400 (57.02%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (80.2%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Impurities

Other CAS

17523-06-7

Wikipedia

Methods of Manufacturing

General Manufacturing Information

All other chemical product and preparation manufacturing

Electrical equipment, appliance, and component manufacturing

Petrochemical manufacturing

Plastic material and resin manufacturing

Acetic acid, 1,1'-(dibutylstannylene) ester: ACTIVE

Organotin stabilizers are all derivatives of tetravalent tin. ... The organic groups bonded to tin are either alkyl or, substituted alkyl. Aryltin compounds have been shown to be poor stabilizers for polyvinyl chloride. /Organotin cmpd/

With regard to heat stabilizing efficacy, it is generally accepted that the dialkyltin compounds containing 2 anionic substituents are better than either the monoalkyl- or trialkyltin derivatives. /Dialkyltin compounds/